COX-2 Inhibitory Potency vs. Ketorolac and Bromfenac
In a head‑to‑head in‑vitro prostaglandin E₂ inhibition assay using human recombinant COX enzymes, amfenac demonstrated an IC₅₀ for COX‑2 of 0.00177 µM, compared to 0.0911 µM for ketorolac and 0.0112 µM for bromfenac [1]. This represents a 51.5‑fold greater potency over ketorolac and a 6.3‑fold advantage over bromfenac, establishing amfenac as the most potent COX‑2 inhibitor among the clinically available topical ophthalmic NSAIDs tested.
Bromfenac 0.0112 µM
| Evidence Dimension | COX‑2 IC₅₀ (µM) |
|---|---|
| Target Compound Data | 0.00177 µM |
| Comparator Or Baseline | Ketorolac 0.0911 µM; Bromfenac 0.0112 µM |
| Quantified Difference | 51.5‑fold more potent than ketorolac; 6.3‑fold more potent than bromfenac |
| Conditions | In‑vitro recombinant human COX‑2; PGE₂ inhibition endpoint (Walters et al. 2007) |
Why This Matters
For experimental models requiring maximal COX‑2 blockade at minimal drug concentrations, amfenac provides substantially greater target engagement than ketorolac or bromfenac, directly influencing dose‑response design and procurement decisions.
- [1] Walters T, Raizman M, Ernest P, Gayton J, Lehmann R. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. J Cataract Refract Surg. 2007;33(9):1539‑1545. doi:10.1016/j.jcrs.2007.05.015. (Data from Table 1, reprinted in PMC6682171). View Source
